4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline

Medicinal Chemistry Drug Design Bioisostere Selection

4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10364-73-5, C₁₂H₁₅N₃O, MW 217.27 g/mol) occupies a defined niche in the medicinal chemist's toolkit: it is a para-aniline-functionalized 1,2,4-oxadiazole building block whose -NH₂ group serves as the primary synthetic vector for diversification into amides, sulfonamides, and ureas. The 1,2,4-oxadiazole regioisomer exhibits intrinsically higher lipophilicity (~1 log D unit, approximately 10-fold) compared to its 1,3,4-oxadiazole matched pairs, an order-of-magnitude difference documented across the AstraZeneca compound collection.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B7876828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=NO1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H15N3O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3
InChIKeyRKRGCIOQJUMXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline: Building Block Identity and Procurement-Relevant Physicochemical Profile


4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10364-73-5, C₁₂H₁₅N₃O, MW 217.27 g/mol) occupies a defined niche in the medicinal chemist's toolkit: it is a para-aniline-functionalized 1,2,4-oxadiazole building block whose -NH₂ group serves as the primary synthetic vector for diversification into amides, sulfonamides, and ureas . The 1,2,4-oxadiazole regioisomer exhibits intrinsically higher lipophilicity (~1 log D unit, approximately 10-fold) compared to its 1,3,4-oxadiazole matched pairs, an order-of-magnitude difference documented across the AstraZeneca compound collection [1]. This scaffold is commonly adopted as a bioisosteric replacement for ester and amide carbonyl functionalities in drug discovery programs [1].

Why 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline Cannot Be Casually Replaced by In-Class Analogs


Substituting 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline with a congener that differs in regioisomeric placement, alkyl chain length, or aniline ring position introduces discrete and sometimes order-of-magnitude changes in key molecular properties. The choice of 1,2,4- vs. 1,3,4-oxadiazole regioisomer alone can alter lipophilicity by approximately 10-fold, with the 1,2,4 isomer being consistently more lipophilic across matched molecular pairs [1]. Alkyl chain variation at the 5-position (e.g., methyl, propyl, tert-butyl, pentyl) modulates ClogP and target binding conformations; for instance, the regiomeric 3-(5-butyl-1,2,4-oxadiazol-3-yl)aniline (meta-aniline) presents different hydrogen-bond donor/acceptor geometry compared to the para-substituted target compound [2]. Even the tert-butyl analog (CAS 498547-96-9) differs not only in steric bulk at the 5-position but also in its capacity for metabolic oxidation, as the tert-butyl group resists CYP450-mediated ω-oxidation that the linear n-butyl chain can undergo . These differences render simple drop-in replacement scientifically unsound without explicit experimental validation.

Quantitative Evidence for Selecting 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline Over Closest Analogs


Regioisomeric Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Lipophilicity

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs within the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole regioisomer displays approximately one log unit higher lipophilicity (log D) than its 1,3,4 counterpart in virtually all cases. This corresponds to a roughly 10-fold difference in partition coefficient. The 1,3,4-isomer was also favored for metabolic stability, hERG inhibition profile, and aqueous solubility [1]. For procurement decisions, selecting the 1,2,4-regioisomer (as present in this compound) is warranted when the project requires higher membrane permeability and target engagement in lipophilic binding pockets.

Medicinal Chemistry Drug Design Bioisostere Selection

Synthetic Accessibility: High-Yield Nitro Reduction to Aniline Intermediate

The synthesis of 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline from its 4-nitrophenyl precursor via nitro reduction proceeds with 95% yield using iron powder and ammonium chloride in ethanol/water at 80 °C for 30 minutes . This compares favorably with yields reported for analogous 1,3,4-oxadiazole anilines, where cyclodehydration yields typically range from 59% to 85% [1]. The high-yielding, scalable reduction step ensures reliable supply of the aniline building block for downstream library synthesis.

Synthetic Chemistry Process Development Building Block Procurement

Aniline Handle Enables High-Affinity Derivative Generation: Beta-2 Adrenergic Receptor Binding

Exploitation of the para-aniline handle via sulfonamide coupling yields derivatives with measurable target engagement. The sulfonamide derivative 4-(5-butyl-[1,2,4]oxadiazol-3-yl)-N-{4-[2-((R)-2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide (CHEMBL286139) exhibited an IC₅₀ of 6,500 nM at the human β₂-adrenergic receptor [1]. While this potency is modest, it confirms that the aniline group can be successfully functionalized to generate compounds with defined receptor pharmacology. In comparison, analogous 5-phenyl-1,2,4-oxadiazole aniline derivatives (e.g., compound 5d) demonstrated nanomolar antiviral activity against Zika virus, indicating that the scaffold is broadly amenable to optimization [2].

GPCR Pharmacology Sulfonamide SAR Drug Discovery

5-n-Butyl Chain Provides Defined Lipophilicity Increment vs. Shorter Alkyl Homologs

The n-butyl substituent at the 5-position contributes a predictable and incremental lipophilicity gain compared to shorter alkyl homologs (methyl, ethyl, propyl). Calculated logP for 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is 2.21, while the n-butyl homolog is estimated at ~3.0–3.5 based on the Hansch π constant for the additional methylene units (~0.5 per CH₂) . The linear n-butyl chain, unlike the tert-butyl analog (CAS 498547-96-9), preserves a site for potential metabolic oxidation (ω- and ω-1 hydroxylation), providing a metabolic soft spot that can be exploited or blocked depending on the medicinal chemistry strategy . This differentiates it from the metabolically inert tert-butyl congener.

Physicochemical Property Optimization logP Engineering Homologation Strategy

Para-Substituted Aniline Geometry Enables Linear Scaffold Extension

The para-substitution pattern of the aniline group on the 1,2,4-oxadiazole ring provides a linear molecular geometry (180° vector alignment) ideal for scaffold extension along the molecular axis. In contrast, the meta-substituted regioisomer 3-(5-butyl-1,2,4-oxadiazol-3-yl)aniline [1] introduces a 120° kink in the molecular trajectory, which can disrupt binding to targets with linear pharmacophore requirements. The ortho-substituted analog would impose an even more acute angle (~60°). This linear topology is critical when the oxadiazole ring is deployed as a central linker between two pharmacophoric elements in a linear molecular design.

Molecular Design Vector Alignment Structure-Based Drug Design

Commercially Available at Defined Purity for Reproducible Library Synthesis

The compound is commercially stocked by multiple suppliers at 95% purity (e.g., Leyan product #1755339, CheMenu catalog #CM317202) . This represents a defined purity benchmark that enables reproducible parallel synthesis without additional purification. In contrast, less common 5-alkyl homologs (e.g., 5-propyl, 5-pentyl variants) have more limited commercial availability, which can introduce supply chain risk and batch variability in library production campaigns.

Chemical Procurement Building Block Sourcing Library Production

High-Confidence Application Scenarios for 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline Based on Evidence


GPCR-Targeted Library Synthesis via Sulfonamide Derivatization

The para-aniline handle of 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline has been successfully converted to sulfonamide derivatives that demonstrate measurable binding to the human β₂-adrenergic receptor (IC₅₀ = 6,500 nM) [1]. This validates its use as a building block for GPCR-focused compound libraries. The 1,2,4-oxadiazole core, with its higher intrinsic lipophilicity (~1 log D unit above 1,3,4-isomers), is well-suited for targeting aminergic GPCRs that feature hydrophobic transmembrane binding pockets [2]. The linear para-substitution geometry provides a favorable extension vector for exploration of linker length and terminal group SAR.

Bioisosteric Replacement of Ester/Amide Linkers in Lead Optimization

The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide carbonyl functionalities [1]. Selection of the 1,2,4- over the 1,3,4-regioisomer is specifically indicated when the lead series requires retention of lipophilicity for membrane permeability, as the 1,2,4-isomer consistently shows approximately 10-fold higher log D than its 1,3,4 counterpart [1]. The high-yielding synthetic route (95% nitro reduction step) supports rapid analog generation during the iterative design-make-test cycle [2].

Antiviral and Anti-Infective Scaffold Optimization

1,2,4-Oxadiazole aniline derivatives have demonstrated antiviral activity across multiple viral targets, including Zika virus (compound 5d) and SARS-CoV-2 PLpro [1][2]. The butyl chain at the 5-position offers a defined lipophilicity window (estimated logP ~3.0–3.5) suitable for intracellular target engagement. The n-butyl group additionally provides a metabolic handle (ω-oxidation site) that can be exploited to tune clearance in antiviral lead optimization, distinguishing it from the metabolically inert tert-butyl congener .

Agrochemical Nematicide and Fungicide Intermediate Development

Patents describing 3,5-disubstituted-1,2,4-oxadiazoles as nematicidal agents provide a clear industrial application pathway [1]. The aniline handle of 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline can be elaborated into amide-containing derivatives, a structural motif that has yielded promising nematicidal candidates (e.g., compound C3) with activity at agriculturally relevant concentrations [2]. The reliable 95% purity commercial supply supports the gram-scale synthesis required for greenhouse and field trial evaluation.

Quote Request

Request a Quote for 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.